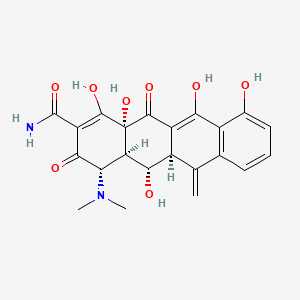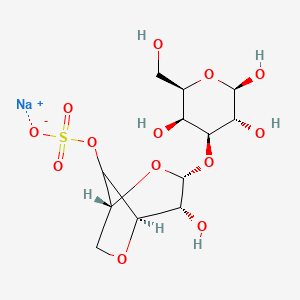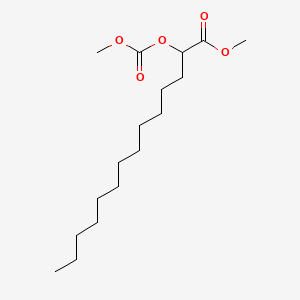
Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5) is a complex polymer known for its robust chemical stability and versatile applications. This compound is synthesized through the polymerization of 2-chloroethanol, phosphate, oxirane, and phosphorus oxide (P2O5). It is widely used in various industrial applications due to its excellent thermal stability, mechanical properties, and chemical resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this polymer involves the following steps:
Polymerization Reaction: The polymerization process begins with the reaction of 2-chloroethanol with phosphorus oxychloride (POCl3) to form an intermediate product.
Addition of Oxirane: Oxirane (ethylene oxide) is then added to the intermediate product under controlled conditions to initiate the polymerization process.
Incorporation of Phosphorus Oxide (P2O5): Phosphorus oxide (P2O5) is introduced to the reaction mixture to enhance the polymer’s stability and introduce phosphate groups into the polymer chain.
Industrial Production Methods: In industrial settings, the production of this polymer typically involves:
Batch Reactors: Large-scale batch reactors are used to control the reaction conditions precisely, ensuring consistent polymer quality.
Catalysts: Catalysts such as tertiary amines or metal salts are often employed to accelerate the polymerization process.
Temperature and Pressure Control: The reaction is carried out under specific temperature and pressure conditions to optimize the yield and properties of the polymer.
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, particularly at the phosphate groups, leading to the formation of phosphoric acid derivatives.
Substitution: The chlorine atoms in the polymer can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The polymer is susceptible to hydrolysis under acidic or basic conditions, resulting in the breakdown of the polymer chain.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Nucleophiles: Sodium hydroxide (NaOH) or ammonia (NH3) can act as nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used to induce hydrolysis.
Major Products Formed:
Oxidation Products: Phosphoric acid derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: Breakdown products including 2-chloroethanol and phosphate ions.
科学研究应用
Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5) has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry due to its high thermal stability.
Biology: Investigated for its potential use in drug delivery systems owing to its biocompatibility.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent chemical resistance.
作用机制
The compound exerts its effects through several mechanisms:
Flame Retardancy: The presence of phosphate groups enhances the polymer’s flame-retardant properties by promoting char formation and reducing flammability.
Antimicrobial Activity: The chlorine atoms in the polymer contribute to its antimicrobial properties by disrupting microbial cell membranes.
Chemical Resistance: The polymer’s robust chemical structure provides resistance to various chemicals, making it suitable for protective coatings.
相似化合物的比较
Ethanol, 2-chloro-, phosphate (31), polymer with ethylene oxide and phosphorus oxide (P2O5): Similar in structure but with different polymerization conditions and properties.
Ethanol, 2-chloro-, phosphate (31), polymer with propylene oxide and phosphorus oxide (P2O5): Differing in the type of oxirane used, leading to variations in mechanical properties.
Uniqueness:
Thermal Stability: The specific combination of 2-chloroethanol, phosphate, oxirane, and phosphorus oxide (P2O5) provides superior thermal stability compared to similar polymers.
Chemical Resistance: The polymer’s unique structure offers enhanced resistance to chemical degradation, making it ideal for harsh industrial environments.
This detailed overview provides a comprehensive understanding of Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5), covering its preparation, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
109640-81-5 |
|---|---|
分子式 |
C8H16Cl3O10P3 |
分子量 |
471.5 g/mol |
InChI |
InChI=1S/C6H12Cl3O4P.C2H4O.O5P2/c7-1-4-11-14(10,12-5-2-8)13-6-3-9;1-2-3-1;1-6(2)5-7(3)4/h1-6H2;1-2H2; |
InChI 键 |
ABGXDFDVHPVXQI-UHFFFAOYSA-N |
SMILES |
C1CO1.C(CCl)OP(=O)(OCCCl)OCCCl.O=P(=O)OP(=O)=O |
规范 SMILES |
C1CO1.C(CCl)OP(=O)(OCCCl)OCCCl.O=P(=O)OP(=O)=O |
相关CAS编号 |
109640-81-5 |
同义词 |
Ethanol, 2-chloro-, phosphate (3:1), polymer with oxirane and phosphorus oxide (P2O5) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)








